Methyl 9-(benzyloxy)nonanoate
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Overview
Description
Methyl 9-(benzyloxy)nonanoate is an organic compound that belongs to the class of fatty acid methyl esters It is characterized by a long carbon chain with a benzyloxy group attached to the ninth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 9-(benzyloxy)nonanoate can be synthesized through several methods. One common approach involves the esterification of 9-(benzyloxy)nonanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki–Miyaura coupling reaction, where a boronic ester is used as a reagent to couple with a halogenated precursor. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these industrial setups.
Chemical Reactions Analysis
Types of Reactions
Methyl 9-(benzyloxy)nonanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzyloxy nonanoic acid or benzyloxy nonanal.
Reduction: 9-(benzyloxy)nonanol.
Substitution: Various substituted nonanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 9-(benzyloxy)nonanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its benzyloxy group serves as a protecting group for alcohols during multi-step synthesis.
Biology: It is used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: Used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 9-(benzyloxy)nonanoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active benzyloxy nonanoic acid, which can then participate in various metabolic pathways. The benzyloxy group can also interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Methyl 9-(benzyloxy)nonanoate can be compared with other similar compounds such as:
Methyl nonanoate: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Methyl 9-oxo nonanoate: Contains a keto group instead of a benzyloxy group, leading to different reactivity and applications.
Methyl 9-(2-oxiranyl)nonanoate: Contains an epoxide group, which makes it more reactive towards nucleophiles.
The presence of the benzyloxy group in this compound makes it unique and versatile for various synthetic and research applications .
Properties
CAS No. |
143064-47-5 |
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Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
methyl 9-phenylmethoxynonanoate |
InChI |
InChI=1S/C17H26O3/c1-19-17(18)13-9-4-2-3-5-10-14-20-15-16-11-7-6-8-12-16/h6-8,11-12H,2-5,9-10,13-15H2,1H3 |
InChI Key |
DYQVOAXCBTUWPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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